molecular formula C24H27N5O2 B2599245 4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-30-0

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Cat. No.: B2599245
CAS No.: 899970-30-0
M. Wt: 417.513
InChI Key: WVHSXVKSNBKHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a compound used for scientific research . It is also known by registry numbers ZINC000004939860 .

Scientific Research Applications

Acetylcholinesterase Inhibition

A study on the synthesis and structure-activity relationships of pyridazine analogues revealed that certain structural modifications in the compound could enhance Acetylcholinesterase (AChE) inhibitory activity and AChE/Butyrylcholinesterase (BuChE) selectivity. Notably, one of the derivatives exhibited significant potency as an AChE inhibitor, indicating potential applications in conditions associated with AChE, such as Alzheimer's disease (Contreras et al., 2001).

Cardiotonic Activity

Another study focused on the design, synthesis, and structure-activity relationship of pyridazinone derivatives, demonstrating their cardiotonic activities. This work highlights the potential application of these compounds in cardiovascular therapies, particularly due to their significant cardiotonic effect compared to existing compounds (Wang et al., 2008).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles and their derivatives uncovered their substantial anti-influenza A virus activity. This points towards their potential use in antiviral therapies, specifically targeting the H5N1 strain, offering a significant contribution to the field of antiviral research (Hebishy et al., 2020).

Analgesic and Anti-inflammatory Activity

A study on the synthesis of pyridazinone derivatives and their corresponding acetate derivatives revealed that these compounds possess analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects. This suggests their potential use in pain management and anti-inflammatory treatments (Duendar et al., 2007).

Antileukemic Activity

Research on the synthesis of new carboxylic acid amides indicated their potential as key intermediates in the synthesis of antileukemic agents. This signifies their possible application in developing treatments for leukemia (Koroleva et al., 2011).

Properties

IUPAC Name

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-31-21-9-7-18(8-10-21)24(30)25-20-6-4-5-19(17-20)22-11-12-23(27-26-22)29-15-13-28(2)14-16-29/h4-12,17H,3,13-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHSXVKSNBKHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.